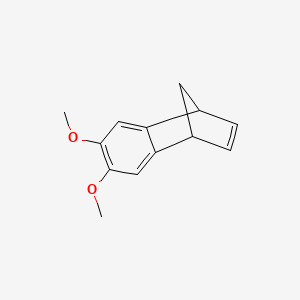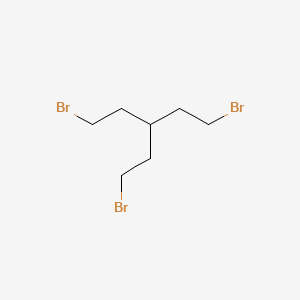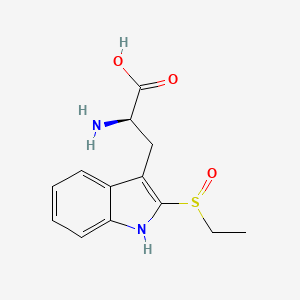
2-(Ethanesulfinyl)-D-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethanesulfinyl)-D-tryptophan is an organic compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is a derivative of tryptophan, an essential amino acid, and features an ethanesulfinyl group attached to the indole ring of the tryptophan molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethanesulfinyl)-D-tryptophan typically involves the introduction of the ethanesulfinyl group to the tryptophan molecule. This can be achieved through various synthetic routes, including:
Sulfoxidation: The reaction of tryptophan with ethanesulfinyl chloride in the presence of a base such as triethylamine.
Oxidation: The use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfoxidation processes, where the reaction conditions are optimized for yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethanesulfinyl)-D-tryptophan can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: Reduction reactions can revert the sulfinyl group back to a sulfide.
Substitution: The ethanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: 2-(Ethanesulfonyl)-D-tryptophan.
Reduction: 2-(Ethylthio)-D-tryptophan.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Ethanesulfinyl)-D-tryptophan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Ethanesulfinyl)-D-tryptophan involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Ethanesulfonyl)-D-tryptophan: An oxidized form with a sulfonyl group.
2-(Ethylthio)-D-tryptophan: A reduced form with a sulfide group.
2-(Methylsulfinyl)-D-tryptophan: A similar compound with a methyl group instead of an ethyl group.
Uniqueness
2-(Ethanesulfinyl)-D-tryptophan is unique due to its specific sulfinyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
55326-01-7 |
|---|---|
Fórmula molecular |
C13H16N2O3S |
Peso molecular |
280.34 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(2-ethylsulfinyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H16N2O3S/c1-2-19(18)12-9(7-10(14)13(16)17)8-5-3-4-6-11(8)15-12/h3-6,10,15H,2,7,14H2,1H3,(H,16,17)/t10-,19?/m1/s1 |
Clave InChI |
FLINSDBWCRIQLV-VTZGEWFSSA-N |
SMILES isomérico |
CCS(=O)C1=C(C2=CC=CC=C2N1)C[C@H](C(=O)O)N |
SMILES canónico |
CCS(=O)C1=C(C2=CC=CC=C2N1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


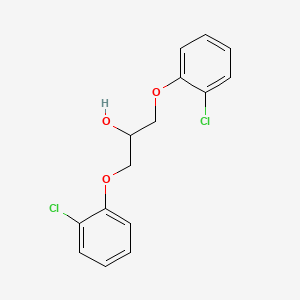
![N''-[Bis(dimethylamino)phosphoryl]-N-cyanoguanidine](/img/structure/B14628913.png)

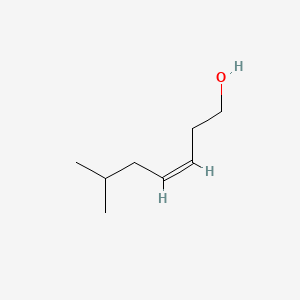
![2-Cyclopropene-1-thione, 2,3-bis[(1,1-dimethylethyl)thio]-](/img/structure/B14628938.png)
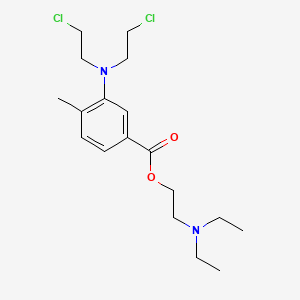
![Methyl [diazo(phenyl)methyl]phenylphosphinate](/img/structure/B14628954.png)
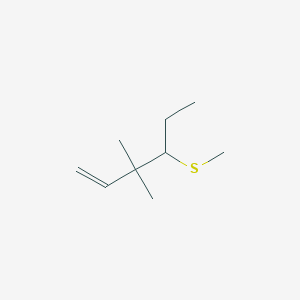
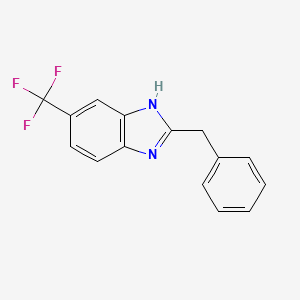
![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
![1-Chlorobicyclo[2.1.1]hexan-2-one](/img/structure/B14628968.png)
